Triprolidine-d8 Hydrochloride is a deuterated analog of Triprolidine, which is an antihistamine with anticholinergic properties. It is primarily used in the treatment of allergic rhinitis, asthma, and urticaria. The incorporation of deuterium in Triprolidine-d8 Hydrochloride allows for enhanced tracking and quantification in pharmacokinetic studies, making it a valuable compound in research settings.
The synthesis of Triprolidine-d8 Hydrochloride involves the deuteration of the parent compound, Triprolidine. This process typically uses deuterated reagents to replace hydrogen atoms with deuterium. The specific synthetic route may vary but generally includes the following steps:
The synthesis often requires careful control of reaction conditions such as temperature and pressure to ensure high yields and purity of the final product.
Triprolidine-d8 Hydrochloride features a complex molecular structure that includes a piperidine ring and various substituents characteristic of antihistamines. The incorporation of deuterium alters its isotopic composition but does not significantly change its chemical behavior compared to non-deuterated forms.
The structural representation can be visualized using molecular modeling software or chemical drawing tools to illustrate the positioning of atoms and bonds.
Triprolidine-d8 Hydrochloride can participate in various chemical reactions typical for antihistamines, including:
The stability and reactivity of Triprolidine-d8 Hydrochloride are influenced by its molecular structure, particularly by functional groups that can engage in chemical transformations under specific conditions.
Triprolidine acts primarily as an antagonist at histamine H1 receptors, preventing histamine from exerting its effects that lead to allergy symptoms such as itching and swelling. The mechanism involves:
Research indicates that the pharmacological activity remains consistent with that of non-deuterated Triprolidine, providing similar therapeutic effects while allowing for enhanced study through isotopic labeling .
Relevant analyses such as X-ray powder diffraction can be employed to characterize its crystalline forms and confirm purity levels .
Triprolidine-d8 Hydrochloride is primarily utilized in pharmacokinetic studies where tracing the compound's metabolism is essential. Its applications include:
This compound plays a crucial role in advancing pharmaceutical research by providing insights into drug behavior within biological systems while maintaining high accuracy through isotopic labeling techniques .
Triprolidine-d8 hydrochloride is a deuterated isotopologue of the first-generation antihistamine triprolidine hydrochloride, where eight hydrogen atoms are replaced by deuterium atoms at specific molecular positions. This heavy atom substitution modifies its physical properties while retaining the parent compound's biological activity. The molecular formula is C₁₉H₁₅D₈ClN₂, with a molecular weight of 322.90 g/mol [6] [9]. The deuterium atoms are strategically incorporated into the pyrrolidine ring, yielding a molecular structure represented by the SMILES notation: Cl.[²H]C1([²H])N(C/C=C(/c2ccc(C)cc2)c3ccccn3)C([²H])([²H])C([²H])([²H])C1([²H])[²H]
[6]. The compound is typically supplied as a neat solid with >95% HPLC purity and is stored at -20°C to maintain stability [6].
Table 1: Key Chemical Identifiers of Triprolidine-d8 Hydrochloride
Property | Value |
---|---|
CAS Number | 1795134-06-3 |
Unlabelled CAS Number | 550-70-9 (base); 6138-79-0 (HCl) |
Molecular Formula | C₁₉H₁₅D₈ClN₂ |
Exact Molecular Weight | 322.90 g/mol |
Purity Specification | >95% (HPLC); 98% atom D |
Storage Conditions | -20°C |
Structurally, the deuteration occurs at the eight hydrogen sites of the pyrrolidine moiety, as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This modification minimally alters the spatial arrangement compared to non-deuterated triprolidine hydrochloride (C₁₉H₂₂N₂·HCl·H₂O; MW 332.87 g/mol) [5] [7], but introduces distinct vibrational and rotational characteristics detectable via advanced analytical techniques like molecular rotational resonance (MRR) spectroscopy [10].
Deuterium labeling, exemplified by triprolidine-d8 hydrochloride, leverages the kinetic isotope effect (KIE) to modulate drug metabolism without altering primary pharmacology. Deuterium (²H) forms stronger bonds with carbon than hydrogen (⁴H), potentially slowing enzymatic oxidation and prolonging drug half-life [10]. Triprolidine-d8 is synthesized via precision deuteration of the pyrrolidine precursor using deuterated reagents (e.g., NaBD₄ or D₂ gas), followed by purification to achieve ≥98% isotopic purity [6] [9]. This approach contrasts with non-selective hydrogen-deuterium exchange methods, which yield complex isotopomer mixtures unsuitable for pharmaceutical use [10].
Table 2: Comparison of Triprolidine Isotopologues
Isotopologue | CAS Number | Molecular Formula | Deuteration Sites |
---|---|---|---|
Triprolidine (unlabelled) | 550-70-9 | C₁₉H₂₂N₂ | N/A |
Triprolidine hydrochloride | 6138-79-0 | C₁₉H₂₂N₂·HCl·H₂O | N/A |
Triprolidine-d8 hydrochloride | 1795134-06-3 | C₁₉H₁₅D₈ClN₂ | Pyrrolidine ring (8 positions) |
Piperidine/pyrrolidine deuteration faces challenges in achieving regio- and stereoselectivity due to similar reactivity across ring positions. Recent advances use organometallic templates (e.g., tungsten complexes) to direct deuterium addition selectively to the C2 or C6 positions of piperidine rings, as demonstrated in the synthesis of d⁰–d⁸ tetrahydropyridine isotopomers [10]. Triprolidine-d8 exemplifies this precision, serving as:
Triprolidine hydrochloride was first approved as a histamine H1 receptor antagonist (ATC code: R06AX07) for allergic conditions [5] [7]. Its deuterated analog emerged in the 2010s alongside growing interest in deuterated pharmaceuticals, spurred by FDA approvals like deutetrabenazine (2017) and deucravacitinib (2022) [10]. Triprolidine-d8 hydrochloride (CAS 1795134-06-3) was first cataloged by specialty chemical suppliers (e.g., MedChemExpress, LGC Standards) between 2015–2020 for research applications [6] [9].
Regulatory recognition of deuterated drugs hinges on demonstrating distinct pharmacokinetics from non-deuterated counterparts. While triprolidine-d8 itself is not an approved drug, its synthesis adheres to Good Manufacturing Practice (GMP) standards for isotope-labeled reference materials. It is classified as a controlled substance in some regions due to structural similarity to regulated antihistamines, requiring licensing for purchase [2] [6]. The compound is strictly labeled "For research use only. Not for human or diagnostic use" [2], reflecting its role in preclinical development rather than therapeutic application.
Table 3: Regulatory and Supply Status of Triprolidine-d8 Hydrochloride
Aspect | Status |
---|---|
Therapeutic Approval | Not approved (research compound) |
Controlled Substance Status | Restricted in USA/EU (requires licensing) |
Key Suppliers | MedChemExpress, LGC Standards, BOC Sciences |
Research Applications | Metabolic studies, analytical standards |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: